![molecular formula C15H16O4 B5844159 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as FA-DCHD, is a chemical compound that has gained increasing attention in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to interact with metal ions through its furan ring. This interaction can lead to changes in the electronic properties of the molecule, which can in turn affect its biological activity.
Biochemical and Physiological Effects:
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a range of biochemical and physiological effects. In particular, it has been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have potential as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its unique chemical structure, which makes it a versatile compound for a range of applications. However, its synthesis can be challenging, and its potential toxicity and instability under certain conditions may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of research that is currently being explored is the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in the development of new organic electronic devices. Additionally, further investigation into its potential as an antibacterial and antifungal agent may lead to the development of new therapeutic treatments. Finally, the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione as a chiral auxiliary in asymmetric synthesis may lead to the development of new synthetic methods for the preparation of chiral compounds.
Métodos De Síntesis
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with ethyl acetoacetate, followed by cyclization with piperidine to form the intermediate compound. This intermediate is then reacted with 2,4-pentanedione to yield 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of organic electronics, where 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to exhibit excellent charge transport properties. It has also been studied as a potential fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enoyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)8-12(17)14(13(18)9-15)11(16)6-5-10-4-3-7-19-10/h3-7,14H,8-9H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRLFXHVTXOIB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

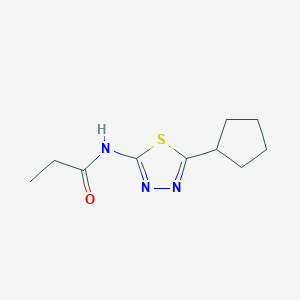
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
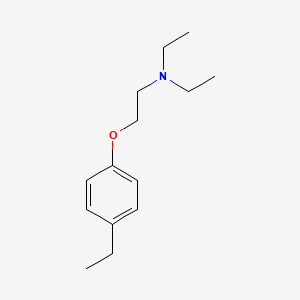
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)

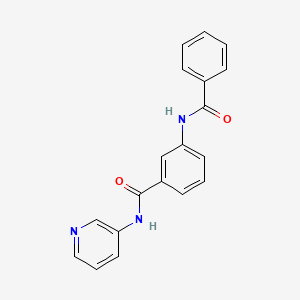
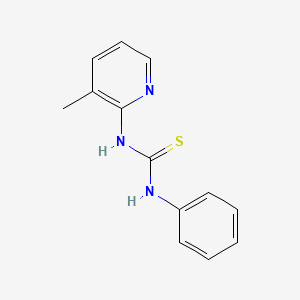

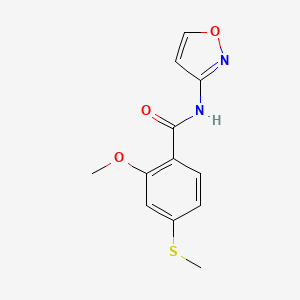
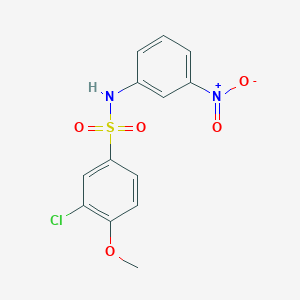
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)